molecular formula C10H14ClN3O4S B6535751 1-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-3-methanesulfonylpropan-1-amine hydrochloride CAS No. 1807977-52-1

1-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-3-methanesulfonylpropan-1-amine hydrochloride

Cat. No.: B6535751
CAS No.: 1807977-52-1
M. Wt: 307.75 g/mol
InChI Key: CURNVWGCDGJKCK-UHFFFAOYSA-N
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Description

1-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]-3-methanesulfonylpropan-1-amine hydrochloride is a complex chemical compound characterized by a combination of a furan ring, an oxadiazole moiety, and a methanesulfonyl group. This compound has significant implications in various scientific fields due to its unique structural properties and reactive nature.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-3-methanesulfonylpropan-1-amine hydrochloride generally involves several key steps:

  • Formation of the furan-2-yl-1,2,4-oxadiazole ring system.

  • Introduction of the methanesulfonyl group.

  • Formation of the amine hydrochloride salt.

For example, a common synthetic route may start with the cyclization of a furan derivative with appropriate reagents to form the oxadiazole ring under controlled temperature and solvent conditions. This is followed by the addition of the methanesulfonyl group under acidic or basic conditions and finalized by forming the hydrochloride salt through the reaction with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound often utilizes similar synthetic routes but on a larger scale, with optimizations to maximize yield and minimize cost. This may involve continuous flow chemistry techniques, automated reactors, and scalable purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]-3-methanesulfonylpropan-1-amine hydrochloride can participate in various chemical reactions, including:

  • Oxidation: : The compound can undergo oxidation reactions, especially at the furan ring.

  • Reduction: : It can also be reduced under specific conditions, affecting the oxadiazole or sulfonyl groups.

  • Substitution: : Nucleophilic and electrophilic substitution reactions are possible due to the reactive functional groups.

Common Reagents and Conditions:
  • Oxidation: : Use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

  • Reduction: : Use of reducing agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: : Use of various nucleophiles or electrophiles under acidic, basic, or neutral conditions.

Major Products:
  • Oxidation: : Formation of furan-2,3-dione derivatives.

  • Reduction: : Generation of reduced oxadiazole and sulfonyl derivatives.

  • Substitution: : Substituted furan or oxadiazole derivatives depending on the specific reaction.

Scientific Research Applications

1-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]-3-methanesulfonylpropan-1-amine hydrochloride finds extensive use in several scientific domains:

  • Chemistry: : As an intermediate in organic synthesis and for studying reaction mechanisms.

  • Biology: : Its derivatives are explored for their biological activities, including antimicrobial and anticancer properties.

  • Medicine: : Investigated for potential therapeutic uses due to its bioactivity.

  • Industry: : Utilized in the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The compound exerts its effects through various mechanisms, often involving interaction with biological targets:

  • Molecular Targets: : Enzymes, receptors, and DNA/RNA interactions.

  • Pathways: : Modulation of signaling pathways, inhibition of specific enzymes, or binding to genetic material, leading to a range of biological effects.

Comparison with Similar Compounds

Similar Compounds:

  • 1-[3-(Thiophene-2-yl)-1,2,4-oxadiazol-5-yl]-3-methanesulfonylpropan-1-amine hydrochloride

  • 1-[3-(Pyridine-2-yl)-1,2,4-oxadiazol-5-yl]-3-methanesulfonylpropan-1-amine hydrochloride

Highlighting Uniqueness: While similar compounds may share the oxadiazole and methanesulfonyl functional groups, the furan ring imparts unique electronic and steric properties to 1-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]-3-methanesulfonylpropan-1-amine hydrochloride, influencing its reactivity and biological activity in distinctive ways.

By understanding its synthesis, reactions, applications, and mechanisms, this compound stands as a significant subject of study in various scientific fields.

Properties

IUPAC Name

1-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-3-methylsulfonylpropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O4S.ClH/c1-18(14,15)6-4-7(11)10-12-9(13-17-10)8-3-2-5-16-8;/h2-3,5,7H,4,6,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CURNVWGCDGJKCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCC(C1=NC(=NO1)C2=CC=CO2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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